molecular formula C15H12BrCl2NOS B2839806 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide CAS No. 338955-68-3

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide

Cat. No.: B2839806
CAS No.: 338955-68-3
M. Wt: 405.13
InChI Key: DLDAZRRMTLIJGN-UHFFFAOYSA-N
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Description

N-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide is a synthetic small molecule of interest in early-stage pharmacological and chemical research. Its structure incorporates a carboxamide linker and halogenated aryl systems, features commonly associated with bioactive compounds in medicinal chemistry. The presence of a bromophenylsulfanyl moiety suggests potential for interaction with various enzymatic targets, similar to other characterized research compounds . This molecular scaffold may be of particular value in exploring structure-activity relationships (SAR), especially in the development of novel antibacterial agents. Research into structurally similar N-(4-bromophenyl)furan-2-carboxamide compounds has demonstrated significant efficacy against extensively drug-resistant (XDR) bacterial pathogens, including carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the dichlorobenzene component is a pharmacophore observed in other biologically active molecules, indicating that this compound could serve as a key intermediate or precursor in synthetic pathways aimed at developing new chemical entities for biochemical screening. Researchers can utilize this compound as a building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation, to create a diverse library of analogs for high-throughput screening and lead optimization . It is supplied For Research Use Only to support these investigative applications in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NOS/c16-10-1-4-12(5-2-10)21-8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDAZRRMTLIJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the 4-bromophenyl sulfanyl ethylamine. This intermediate is then reacted with 2,4-dichlorobenzenecarboxylic acid chloride under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features and Conformational Analysis

Key structural analogs share halogenated aromatic rings and sulfonamide/sulfanyl linkages but differ in substituents and backbone geometry.

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Dihedral Angle (Aromatic vs. Linker Group)
N-(4-Bromophenylsulfonyl)-2,2,2-trimethylacetamide (N4BPSTMAA) C₁₁H₁₄BrNO₃S 328.20 g/mol 4-BrPh-SO₂, trimethylacetamide 82.8°
N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide (N4CPSTMAA) C₁₁H₁₄ClNO₃S 283.75 g/mol 4-ClPh-SO₂, trimethylacetamide 82.2°
2-Chloro-N-{4-[(2,4-dimethylphenyl)sulfanyl]phenyl}acetamide C₁₆H₁₅ClN₂O₂S 346.82 g/mol 2,4-Me₂Ph-S, chloroacetamide Not reported
2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydrobenzothienopyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide C₂₄H₁₈BrCl₂N₃O₂S₂ 611.26 g/mol 4-BrPh, 2,4-Cl₂Ph, tetrahydrobenzothienopyrimidinone Not reported

Key Observations :

  • Substituent Effects : The dihedral angle between the benzene ring and the linker group (e.g., SO₂–NH–CO–C) varies with substituents. For example, N4BPSTMAA (4-Br) and N4CPSTMAA (4-Cl) exhibit nearly identical angles (~82°), while N4MPSTMAA (4-Me) shows a smaller angle (71.2°), indicating steric/electronic effects of substituents on conformation .

Physicochemical Properties

Molecular weight and substituents influence solubility, lipophilicity, and reactivity:

Table 2: Physicochemical Comparison
Compound LogP (Predicted) Solubility (mg/mL) Halogen Content
N4BPSTMAA ~3.2 <1 (DMSO) 1 Br, 1 S
2-Chloro-N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}acetamide ~3.8 Not reported 1 Cl, 1 S
Target Compound (Inferred) ~4.1 Not reported 2 Cl, 1 Br, 1 S

Key Observations :

  • Solubility Limitations : Sulfonamide/sulfanyl-linked compounds often exhibit poor aqueous solubility, necessitating DMSO or similar solvents for biological assays .

Q & A

Q. Methodology :

  • Step 1 uses a base to deprotonate the thiol, enabling nucleophilic attack on an ethyl bromide intermediate.
  • Step 2 employs Schotten-Baumann conditions for amide bond formation.

What spectroscopic and analytical techniques are recommended for characterizing this compound?

Basic
Key techniques include:

TechniqueApplicationReference
1H/13C NMR Confirm proton/carbon environments (e.g., dichlorophenyl, sulfanyl groups)
Mass Spectrometry (ESI) Verify molecular weight (e.g., M+H+ at m/z 463.1)
X-ray Crystallography Resolve 3D structure and confirm stereochemistry

Q. Methodology :

  • NMR assignments rely on coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • High-resolution MS ensures purity (>95%) .

How can computational chemistry predict the compound’s reactivity in nucleophilic substitutions?

Advanced
Density Functional Theory (DFT) calculations and molecular docking are used to:

  • Predict Sites of Reactivity : The sulfanyl group’s electron-rich sulfur atom is prone to oxidation, as shown in HOMO-LUMO analyses .
  • Optimize Reaction Pathways : Transition-state modeling for SN2 reactions (e.g., substitution at the ethyl bridge) .

Q. Advanced

  • Re-evaluate Assay Conditions : Test solubility in DMSO/PBS mixtures to avoid aggregation artifacts .
  • Orthogonal Assays : Compare enzyme inhibition (IC50) with cell-based viability assays (e.g., MTT) .
  • Metabolite Profiling : Use LC-MS to identify degradation products masking bioactivity .

Q. Example Workflow :

In Silico Prediction : High binding affinity to kinase X (docking score: -9.2 kcal/mol).

In Vitro Discrepancy : No activity in kinase assay → Check compound stability via HPLC (retention time shifts indicate degradation) .

How do structural modifications at the sulfanyl ethyl moiety affect pharmacokinetics?

Advanced
Modifications alter lipophilicity (logP) and metabolic stability:

ModificationImpactReference
Ethyl → Propyl Increases logP from 3.1 to 3.9 (enhanced membrane permeability)
Sulfanyl → Sulfonyl Reduces CYP3A4 metabolism (t1/2 increases from 2.1 to 6.8 hrs)

Q. Methodology :

  • logP Calculation : Use ChemAxon or PubChem’s XLogP3 .
  • Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound via LC-MS .

What experimental approaches assess stability under physiological conditions?

Q. Advanced

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hrs .
  • Thermal Stress Testing : Heat to 40°C and monitor degradation via HPLC (e.g., peak area reduction <5% acceptable) .

Q. Advanced

  • Analog Synthesis : Replace Cl with F, Br, or methyl groups .
  • Biological Testing : Compare IC50 against cancer cell lines (e.g., MCF-7, HepG2) .

Q. SAR Findings :

SubstituentIC50 (μM, MCF-7)logP
2,4-diCl1.23.1
2-F,4-Cl5.82.7
2-CH3,4-Cl8.43.5

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